REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5]>O>[CH:2]1([C:1]([O:9][CH3:10])=[O:8])[CH:3]([C:4]([O:6][CH3:7])=[O:5])[CH:2]([C:1]([O:9][CH3:10])=[O:8])[CH:3]1[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
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1224 g
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Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
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Name
|
|
Quantity
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4000 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
irradiated by 365 nm ultraviolet lights at a temperature from 5 to 7° C. for 7 hours
|
Duration
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7 h
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Type
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FILTRATION
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Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C(C(C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.25 mol | |
AMOUNT: MASS | 1224 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |